

An In-depth Technical Guide to a Representative HDAC6 Inhibitor

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Compound of Interest

Compound Name: *Hdac6-IN-4*

Cat. No.: *B12410557*

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Disclaimer: The specific chemical entity "**Hdac6-IN-4**" was not identified in the available literature. This guide provides a detailed overview of a well-characterized and representative Histone Deacetylase 6 (HDAC6) inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl]benzamide] (HPB), as a surrogate to fulfill the request for an in-depth technical analysis. The principles and methodologies described are broadly applicable to the study of similar selective HDAC6 inhibitors.

Core Compound Summary: N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl]benzamide] (HPB)

HPB is a potent and selective hydroxamic acid-based small molecule inhibitor of HDAC6.^[1] Its selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear HDACs, makes it a valuable tool for studying the specific biological functions of HDAC6 and a potential therapeutic agent.^[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic side effects, selective HDAC6 inhibitors offer the potential for a more targeted therapeutic approach.^[2]

Chemical Structure

The chemical structure of a typical HDAC6 inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a capping group that interacts with the surface of the enzyme.^{[3][4]} In the case of hydroxamic acid-based inhibitors like HPB, the

hydroxamic acid moiety serves as the ZBG, chelating the zinc ion in the active site of the HDAC enzyme.[3]

Representative Structure (HPB):

- Chemical Name: N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl]benzamide]
- Abbreviation: HPB

Quantitative Biological Activity

The potency and selectivity of HDAC6 inhibitors are critical parameters in their evaluation. These are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against HDAC6 and a panel of other HDAC isoforms.

Compound	Target	IC50 (nM)	Selectivity (fold vs. HDAC1)	Reference
HPB	HDAC6	31	~36	[1]
HDAC1	1130	[1]		
HPOB	HDAC6	Not explicitly stated, but ~50- fold selective over HDAC1	~50	[5]
HDAC1	Not explicitly stated	[5]		
Compound 10c	HDAC6	Not explicitly stated, but potent	-	[6]
HL-60 cells	250	[6]		
RPMI-8226 cells	230	[6]		
TO-317	HDAC6 (Ki)	0.7	158 (over other HDACs)	[4]
HDAC6 (IC50)	2	[4]		
ACY-1215 (Ricolinostat)	HDAC6	Potent and selective	-	[7]

Mechanism of Action

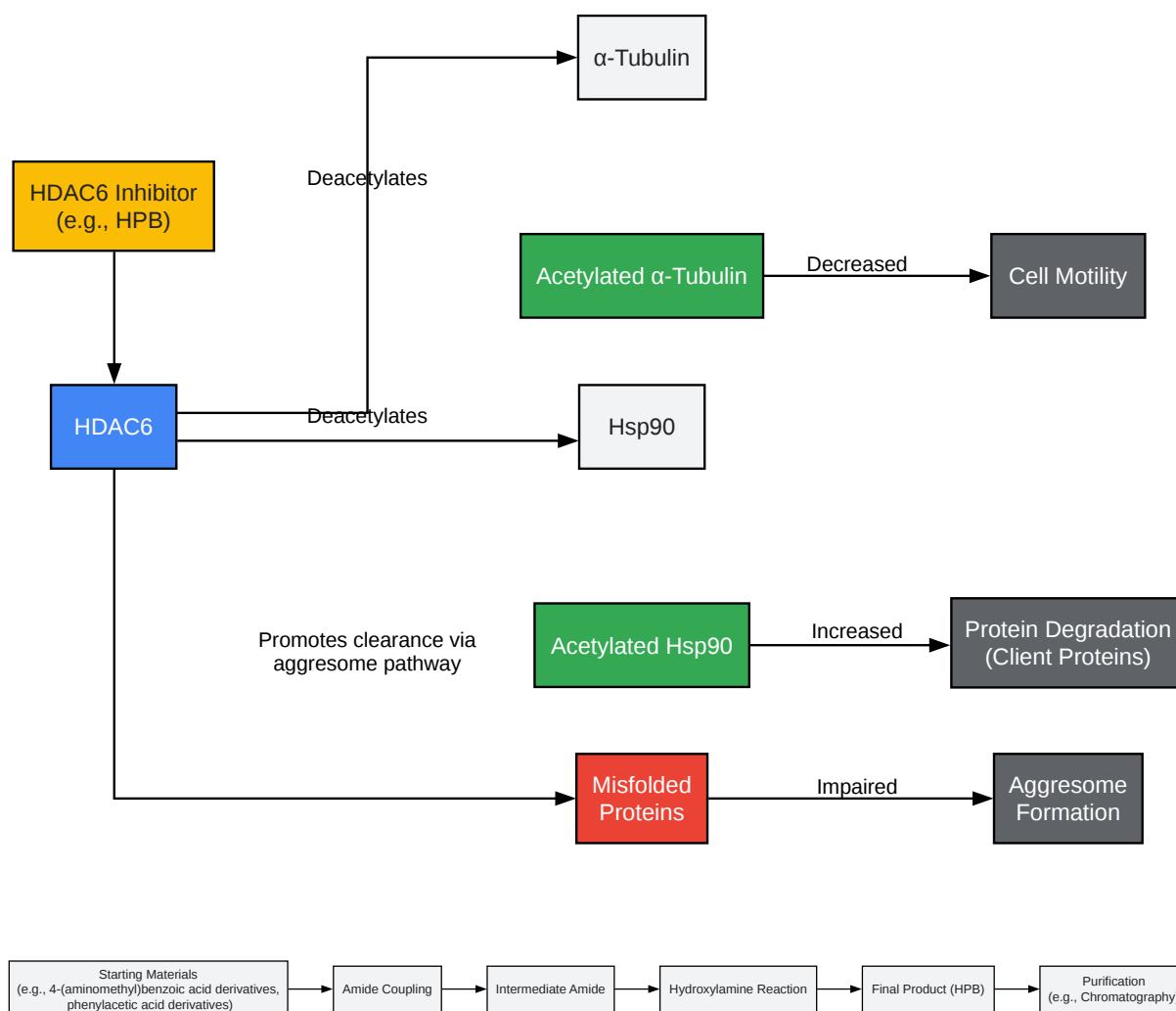
HDAC6 is a unique member of the class IIb histone deacetylases.[8][9] Unlike most other HDACs, it is primarily located in the cytoplasm and has two catalytic domains.[1][5][9] Its substrates are predominantly non-histone proteins, including α -tubulin, cortactin, and heat shock protein 90 (Hsp90).[2][5]

The primary mechanism of action for HDAC6 inhibitors is the blockage of the enzyme's deacetylase activity. By binding to the active site, these inhibitors prevent the removal of acetyl

groups from substrate proteins. This leads to the hyperacetylation of key cellular proteins, which in turn affects various cellular processes.

Signaling and Cellular Pathways Affected by HDAC6 Inhibition

The inhibition of HDAC6 has been shown to impact multiple signaling pathways and cellular processes, making it a target for various diseases, including cancer and neurodegenerative disorders.^{[2][8]}



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